![molecular formula C16H15N3O3 B10907006 5-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B10907006.png)
5-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto 5-{[(E)-(2,5-dimetoxi fenil)metilideno]amino}-1,3-dihidro-2H-benzimidazol-2-ona es una molécula orgánica compleja que pertenece a la familia de los benzimidazoles. Este compuesto se caracteriza por la presencia de una estructura central de benzimidazol, que es un sistema de anillo bicíclico fusionado que consiste en anillos de benceno e imidazol.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-{[(E)-(2,5-dimetoxi fenil)metilideno]amino}-1,3-dihidro-2H-benzimidazol-2-ona generalmente implica los siguientes pasos:
Formación del Núcleo de Benzimidazol: El núcleo de benzimidazol se puede sintetizar mediante la reacción de o-fenilendiamina con urea en condiciones de fase sólida a temperaturas que van desde 150 °C hasta 250 °C.
Introducción del Grupo Dimetoxi Fenil: El grupo dimetoxi fenil se puede introducir mediante una reacción de condensación con 2,5-dimetoxi benzaldehído.
Formación del Sustituyente Metilidenoamino: El paso final implica la formación del sustituyente metilidenoamino mediante una reacción de base de Schiff entre el núcleo de benzimidazol y el derivado de dimetoxi benzaldehído.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares, pero a mayor escala, con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-{[(E)-(2,5-dimetoxi fenil)metilideno]amino}-1,3-dihidro-2H-benzimidazol-2-ona: se somete a diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo dimetoxi fenil, lo que lleva a la formación de derivados de quinona.
Reducción: Las reacciones de reducción pueden dirigirse al grupo imina, convirtiéndolo en una amina.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, especialmente en el núcleo de benzimidazol.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan comúnmente.
Sustitución: Los nucleófilos como las aminas y los tioles se pueden usar en reacciones de sustitución.
Productos Principales
Oxidación: Derivados de quinona.
Reducción: Derivados de amina.
Sustitución: Diversos derivados de benzimidazol sustituidos.
Aplicaciones Científicas De Investigación
5-{[(E)-(2,5-dimetoxi fenil)metilideno]amino}-1,3-dihidro-2H-benzimidazol-2-ona: tiene una amplia gama de aplicaciones de investigación científica:
Química: El compuesto se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas y como ligando en química de coordinación.
Medicina: El compuesto está siendo investigado por sus posibles propiedades terapéuticas, incluyendo actividades antimicrobianas y anticancerígenas.
Industria: Se utiliza en la síntesis de colorantes y pigmentos, así como en el desarrollo de nuevos materiales con propiedades electrónicas y ópticas específicas
Mecanismo De Acción
El mecanismo de acción de 5-{[(E)-(2,5-dimetoxi fenil)metilideno]amino}-1,3-dihidro-2H-benzimidazol-2-ona implica su interacción con dianas moleculares y vías específicas:
Dianas Moleculares: El compuesto puede unirse a enzimas y receptores, modulando su actividad. Por ejemplo, puede inhibir la actividad de ciertas cinasas o proteasas.
Vías Involucradas: El compuesto puede afectar diversas vías celulares, incluidas las involucradas en la proliferación celular, la apoptosis y la transducción de señales.
Comparación Con Compuestos Similares
5-{[(E)-(2,5-dimetoxi fenil)metilideno]amino}-1,3-dihidro-2H-benzimidazol-2-ona: se puede comparar con otros compuestos similares para resaltar su singularidad:
5-Amino-1,3-dihidro-2H-benzimidazol-2-ona: Este compuesto carece de los sustituyentes dimetoxi fenil y metilidenoamino, lo que da como resultado diferentes propiedades químicas y aplicaciones.
5-Acetoacetilamino benzimidazolona: Este compuesto tiene un grupo acetoacetilo en lugar de los sustituyentes dimetoxi fenil y metilidenoamino, lo que lleva a una reactividad y usos diferentes.
Al comparar estos compuestos, se hace evidente que los sustituyentes únicos en 5-{[(E)-(2,5-dimetoxi fenil)metilideno]amino}-1,3-dihidro-2H-benzimidazol-2-ona
Propiedades
Fórmula molecular |
C16H15N3O3 |
|---|---|
Peso molecular |
297.31 g/mol |
Nombre IUPAC |
5-[(2,5-dimethoxyphenyl)methylideneamino]-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C16H15N3O3/c1-21-12-4-6-15(22-2)10(7-12)9-17-11-3-5-13-14(8-11)19-16(20)18-13/h3-9H,1-2H3,(H2,18,19,20) |
Clave InChI |
RVYRRBYXSBBCMI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)C=NC2=CC3=C(C=C2)NC(=O)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(9-Ethyl-9H-carbazol-3-YL)hydrazono]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B10906929.png)
![1-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B10906937.png)
![[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methylamine](/img/structure/B10906939.png)
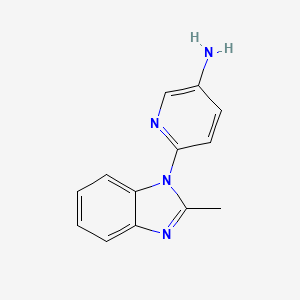
![3-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B10906953.png)
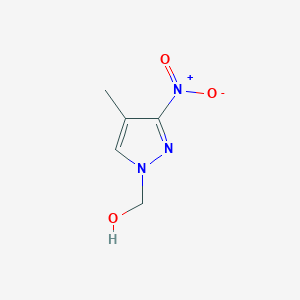
![2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B10906959.png)
![5-Fluoro-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B10906969.png)
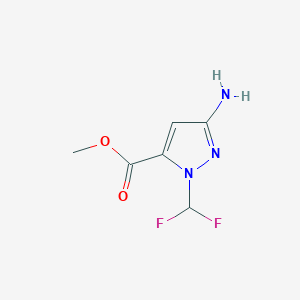
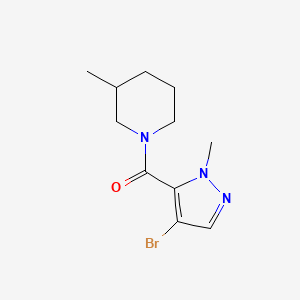
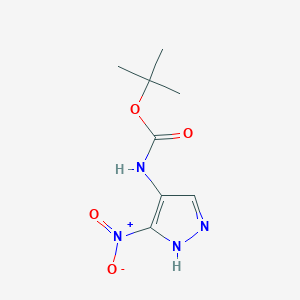
![1-[5-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B10906989.png)
![1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B10906992.png)
